molecular formula C7H5N3OS B2705762 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol CAS No. 1334147-08-8

3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol

Cat. No.: B2705762
CAS No.: 1334147-08-8
M. Wt: 179.2
InChI Key: IRSOKBPWRNAWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. The compound features a pyridine ring fused with an oxadiazole ring, which is further functionalized with a thiol group. This unique structure imparts the compound with various chemical and biological properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with phosphorus oxychloride. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Thioethers, various derivatives.

Scientific Research Applications

3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)-1,3,4-oxadiazole: Lacks the thiol group, which may result in different biological activities.

    3-(Pyridin-2-yl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.

    2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring, offering different chemical properties and applications.

Uniqueness

3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and biological activity. This functional group allows for the formation of disulfide bonds and interactions with cysteine residues in proteins, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

3-pyridin-2-yl-2H-1,2,4-oxadiazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-3-1-2-4-8-5/h1-4H,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSOKBPWRNAWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=S)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.